Potassium P-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium P-fluorobenzenesulfonate is an organic compound with the molecular formula C6H4FKO3S and a molecular weight of 214.26 g/mol . It is a potassium salt of P-fluorobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium P-fluorobenzenesulfonate can be synthesized through the reaction of P-fluorobenzenesulfonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where P-fluorobenzenesulfonic acid is neutralized with potassium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration processes to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Potassium P-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under specific conditions to achieve the desired redox transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield P-hydroxybenzenesulfonate .
Scientific Research Applications
Potassium P-fluorobenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Potassium P-fluorobenzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The fluorine atom in the compound can participate in various interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Potassium P-toluenesulfonate: Similar in structure but with a methyl group instead of a fluorine atom.
Potassium P-chlorobenzenesulfonate: Contains a chlorine atom instead of fluorine.
Potassium P-bromobenzenesulfonate: Contains a bromine atom instead of fluorine.
Uniqueness: Potassium P-fluorobenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs. This makes it particularly useful in reactions requiring strong nucleophiles or electrophiles .
Biological Activity
Potassium P-fluorobenzenesulfonate is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a sulfonate group. This structural configuration contributes to its reactivity and interaction with biological systems. The molecular formula is C6H5FNaO3S, with a molecular weight of approximately 204.16 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing sulfonate groups have been shown to exhibit antimicrobial properties. Studies indicate that this compound may inhibit the growth of various pathogens, making it a candidate for use in antimicrobial formulations.
- Enzyme Inhibition : Similar sulfonate derivatives have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. For example, some studies have highlighted the potential of sulfonates to act as inhibitors of urease, an enzyme critical for the survival of certain bacteria like Helicobacter pylori .
- Cellular Interactions : The presence of the fluorine atom enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This property may facilitate interactions with intracellular targets, such as proteins or nucleic acids, leading to altered cellular functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antifungal Activity : Research has shown that derivatives bearing sulfonate groups exhibit significant antifungal activity against various plant pathogens. For instance, pyrazolecarbamide derivatives containing sulfonate fragments demonstrated potent antifungal effects against Rhizoctonia solani, with an EC50 value significantly lower than that of commercial fungicides .
- Antiviral Properties : Some sulfonate-containing compounds have been evaluated for antiviral activity. A study on functionalized quinazoline-sulfonate conjugates revealed promising results against chikungunya virus (CHIKV) in vitro, indicating that structural modifications can enhance antiviral efficacy .
- Toxicological Assessments : Safety evaluations are crucial for any potential therapeutic application. Preliminary studies on related compounds have shown acceptable safety profiles in normal cell lines, suggesting that this compound may also possess favorable toxicity characteristics .
Data Tables
Properties
Molecular Formula |
C6H4FKO3S |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
potassium;4-fluorobenzenesulfonate |
InChI |
InChI=1S/C6H5FO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
PHURJEQDJVCPNR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.